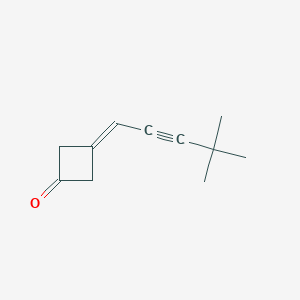
(3R)-1,3-Dimethyl-2-methylene-3-propylindoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-1,3-Dimethyl-2-methylene-3-propylindoline is a chiral organic compound belonging to the indoline family Indolines are bicyclic compounds containing a benzene ring fused to a pyrrolidine ring The (3R) configuration indicates the specific spatial arrangement of the substituents around the chiral center at the third carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1,3-Dimethyl-2-methylene-3-propylindoline typically involves multi-step organic reactions One common method includes the alkylation of indoline derivatives followed by selective functional group transformations The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to enhance yield and purity. Catalytic processes, such as palladium-catalyzed cross-coupling reactions, are often employed to streamline the synthesis. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-1,3-Dimethyl-2-methylene-3-propylindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the methylene group to a methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or sulfonates in the presence of strong bases like sodium hydride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Methyl-substituted indoline.
Substitution: Various alkyl or aryl derivatives.
Aplicaciones Científicas De Investigación
(3R)-1,3-Dimethyl-2-methylene-3-propylindoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of (3R)-1,3-Dimethyl-2-methylene-3-propylindoline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity through competitive or allosteric inhibition. The methylene group plays a crucial role in the binding affinity and specificity, influencing the overall biological activity. Pathways involved may include signal transduction cascades and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-1,3-Dimethyl-2-methylene-3-propylindoline: The enantiomer of the compound with opposite spatial configuration.
1,3-Dimethyl-2-methyleneindoline: Lacks the propyl group, resulting in different chemical and biological properties.
3-Propylindoline: Lacks the methylene and dimethyl groups, affecting its reactivity and applications.
Uniqueness
(3R)-1,3-Dimethyl-2-methylene-3-propylindoline is unique due to its specific chiral configuration and the presence of both methylene and propyl groups. These structural features contribute to its distinct chemical reactivity and potential for diverse applications in scientific research and industry.
Propiedades
Número CAS |
177191-50-3 |
|---|---|
Fórmula molecular |
C14H19N |
Peso molecular |
201.31 g/mol |
Nombre IUPAC |
(3R)-1,3-dimethyl-2-methylidene-3-propylindole |
InChI |
InChI=1S/C14H19N/c1-5-10-14(3)11(2)15(4)13-9-7-6-8-12(13)14/h6-9H,2,5,10H2,1,3-4H3/t14-/m0/s1 |
Clave InChI |
GKZUGVPFUXMPBO-AWEZNQCLSA-N |
SMILES isomérico |
CCC[C@]1(C(=C)N(C2=CC=CC=C21)C)C |
SMILES canónico |
CCCC1(C(=C)N(C2=CC=CC=C21)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


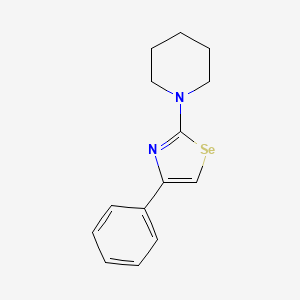
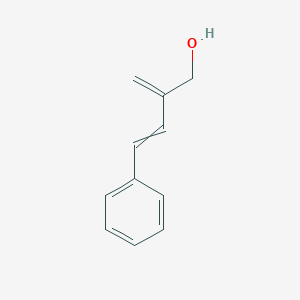
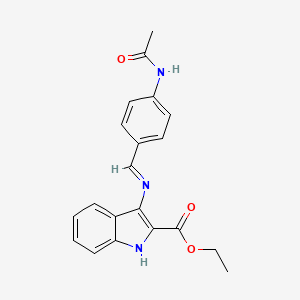
![3,9,11-Trimethoxy-5,6-dihydro-12H-benzo[a]xanthen-12-one](/img/structure/B12560321.png)
![(5S)-5-{[4-(Benzyloxy)phenyl]methyl}morpholin-3-one](/img/structure/B12560328.png)
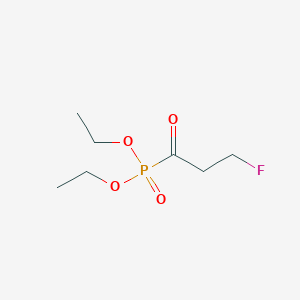
![4-[Imino(phenyl)methyl]morpholin-4-ium fluoride](/img/structure/B12560335.png)
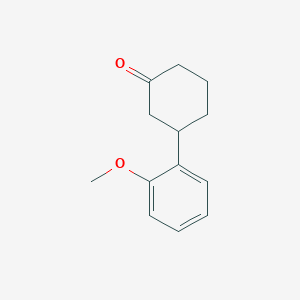
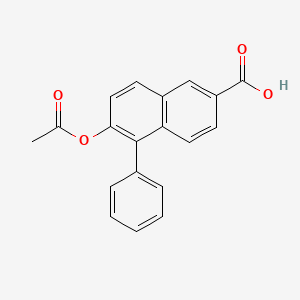

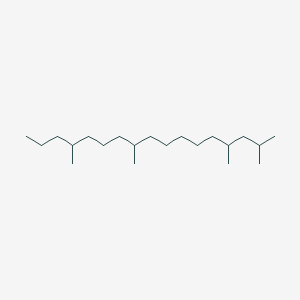
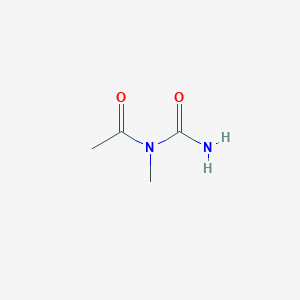
![3,4-Bis(dimethylamino)-6-[2-(5-methoxypyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12560361.png)
